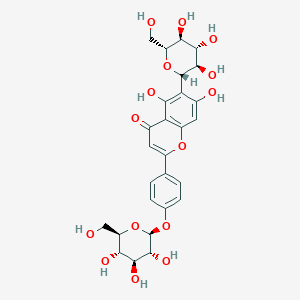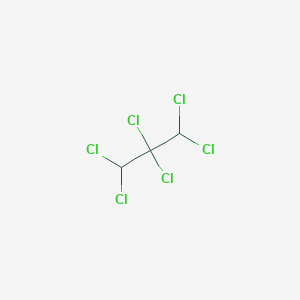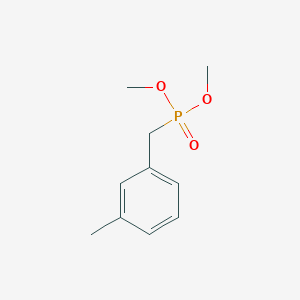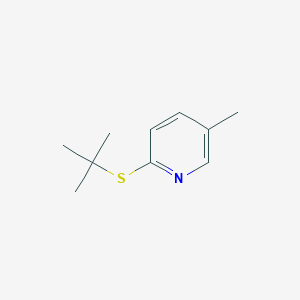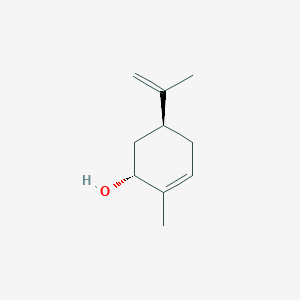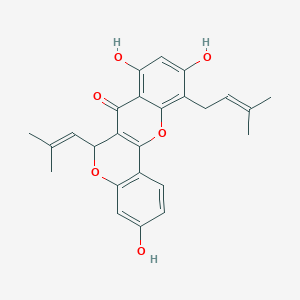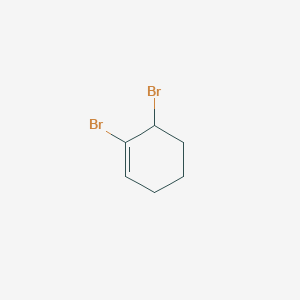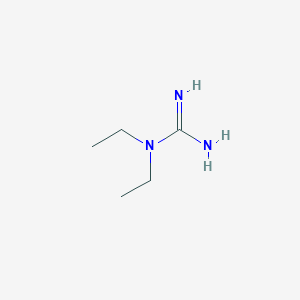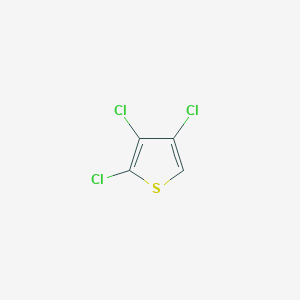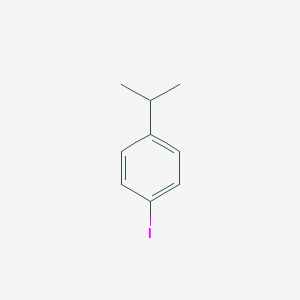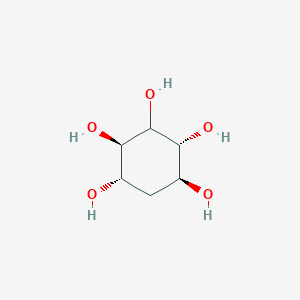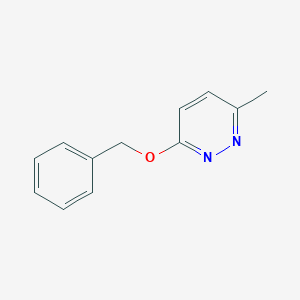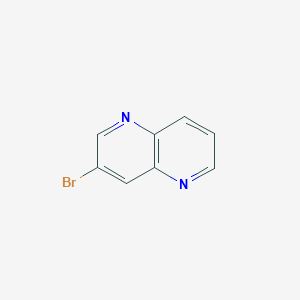
3-Bromo-1,5-naphthyridine
Vue d'ensemble
Description
3-Bromo-1,5-naphthyridine is a brominated naphthyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The presence of the bromine atom on the naphthyridine core structure makes it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of naphthyridine derivatives, including those related to 3-Bromo-1,5-naphthyridine, has been explored through various methods. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using a copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reaction, which could potentially be adapted for the synthesis of 3-Bromo-1,5-naphthyridine derivatives . Additionally, the synthesis of 3-bromo-2-ethoxy-1,5-naphthyridine has been described, providing insights into the preparation of bromo-naphthyridine compounds .
Molecular Structure Analysis
The molecular structure of bromo-naphthyridines is characterized by the naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and the bromine substituent, which influences the reactivity and electronic properties of the molecule. The crystal structure of a related compound, 4-bromo-2-acetyl-1-naphthol, has been analyzed, revealing details about bond lengths and intermolecular interactions that could be relevant to understanding the structure of 3-Bromo-1,5-naphthyridine .
Chemical Reactions Analysis
Bromo-naphthyridines undergo various chemical reactions, including aminations, which have been extensively studied. For example, 3-bromo-1,5-naphthyridine reacts with potassium amide in liquid ammonia to yield amino-naphthyridines, with the reaction mechanism involving a naphthyridyne intermediate . The reactivity of bromo-naphthyridines with different reagents and under various conditions provides valuable information for the development of new synthetic routes and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1,5-naphthyridine are influenced by the bromine atom's presence, which can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the UV, IR, and NMR spectra, provide insights into the electronic structure and reactivity of the molecule . The reactivity differences between bromo and chloro derivatives of naphthyridines have also been noted, which could be relevant for understanding the properties of 3-Bromo-1,5-naphthyridine .
Applications De Recherche Scientifique
Application
3-Bromo-1,5-naphthyridine is used in the synthesis of 3-aryl-1,5-naphthyridine derivatives . These derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Method of Application
The method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst to give derivatives . This process is known as a Suzuki cross-coupling reaction .
Results or Outcomes
The result of this process is the formation of 3-aryl-1,5-naphthyridine derivatives . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the available resources.
Medicinal Chemistry
Application
1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Method of Application
The specific methods of application in medicinal chemistry can vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Synthesis of Metal Complexes
Application
1,5-Naphthyridines can also be used as ligands for the formation of metal complexes .
Method of Application
The specific method of application would depend on the metal and the desired complex. Typically, the 1,5-naphthyridine would be combined with the metal under appropriate conditions to form the complex .
Results or Outcomes
The formation of these metal complexes can have various applications, including in catalysis and materials science .
Anticancer Properties
Application
1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have been studied for their potential anticancer properties .
Method of Application
The specific methods of application in anticancer research can vary widely depending on the specific type of cancer being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antiproliferative activities, which could be beneficial in the treatment of certain types of cancer .
Anti-HIV Properties
Application
1,5-Naphthyridines have also been studied for their potential anti-HIV properties .
Method of Application
The specific methods of application in anti-HIV research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have anti-HIV activities .
Antimicrobial Properties
Application
1,5-Naphthyridines have been studied for their potential antimicrobial properties .
Method of Application
The specific methods of application in antimicrobial research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .
Results or Outcomes
These compounds have been found to have antibacterial activities .
Safety And Hazards
Orientations Futures
1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .
Propriétés
IUPAC Name |
3-bromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDPFYKQAQVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512182 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-naphthyridine | |
CAS RN |
17965-71-8 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

